5-(Aminomethyl)pyridin-2-ol dihydrobromide chemical structure
5-(Aminomethyl)pyridin-2-ol dihydrobromide chemical structure
[1][2]
Executive Summary
5-(Aminomethyl)pyridin-2-ol dihydrobromide is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs).[1][2][3] Its core structure features a 2-pyridone/2-hydroxypyridine tautomeric scaffold substituted with a primary aminomethyl group at the C5 position.[1][2]
This molecule serves as a critical bioisostere for amide bonds and phenyl rings in kinase inhibitors and GPCR ligands.[2] The dihydrobromide salt form (2HBr) is engineered to enhance the crystallinity, stability, and water solubility of the otherwise oxidation-prone free amine.[2]
Part 1: Structural Identity & Physiochemical Properties[1][2]
Chemical Identification
The compound exists in a dynamic equilibrium between two tautomeric forms, though the salt form locks the protonation state to maximize stability.[2]
| Property | Data |
| IUPAC Name | 5-(Aminomethyl)pyridin-2(1H)-one dihydrobromide |
| Common Synonyms | 6-Hydroxy-3-picolylamine 2HBr; 5-Aminomethyl-2-pyridone 2HBr |
| Free Base CAS | 131052-84-1 |
| Molecular Formula | C₆H₁₀Br₂N₂O (Salt); C₆H₈N₂O (Free Base) |
| Molecular Weight | ~285.96 g/mol (Salt); 124.14 g/mol (Free Base) |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in Ethanol |
| Acidity (pKa) | Pyridone NH: ~11.0; Aminomethyl |
Structural Dynamics: The Tautomeric Equilibrium
A defining characteristic of this scaffold is the lactam-lactim tautomerism.[2] In the solid state and polar solvents (like the biological milieu), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form.[1][2][3] This preference is critical for drug design, as the 2-pyridone motif acts as a specific hydrogen bond donor/acceptor pair (Donor-Acceptor) distinct from the lactim (Acceptor-Donor).[1][2]
Figure 1: Lactim-Lactam tautomerism.[1][2] The 2-pyridone form (blue) is the pharmacologically relevant species in most kinase binding pockets.
Part 2: Synthetic Protocol
Retrosynthetic Analysis
The most robust route to 5-(aminomethyl)pyridin-2-ol dihydrobromide involves the reduction of 6-hydroxynicotinonitrile (also known as 5-cyano-2-pyridone).[1][2] The nitrile group is reduced to the primary amine under acidic conditions, which simultaneously traps the product as the stable HBr salt, preventing oxidative degradation or polymerization.[2]
Step-by-Step Synthesis Workflow
Reagents Required:
Protocol:
-
Charge: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 6-hydroxynicotinonitrile (1.0 eq) in Acetic Acid (10 vol).
-
Acidification: Slowly add 48% HBr (3.0 eq). The excess acid ensures the formation of the dihydrobromide salt and minimizes secondary amine formation.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen blanket to prevent ignition.[2]
-
Hydrogenation: Seal the vessel, purge with
(3x), then charge with to 40 psi. Agitate at room temperature for 12–18 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with small portions of acetic acid.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to approximately 20% volume.
-
Crystallization: Add cold Isopropyl Alcohol (IPA) or Diethyl Ether to induce precipitation.[2] The dihydrobromide salt typically precipitates as a white to off-white crystalline solid.[2]
-
Drying: Filter the solid and dry under vacuum at 45°C over
(desiccant) to remove traces of acid and moisture.[2]
Figure 2: Synthetic pathway via catalytic hydrogenation of the nitrile precursor in acidic media.[1][2]
Part 3: Medicinal Chemistry Applications[1][2][5]
Bioisosterism in Drug Design
The 5-(aminomethyl)pyridin-2-ol scaffold is a "privileged structure" in medicinal chemistry.[1][2]
-
Peptide Bond Mimicry: The 2-pyridone ring mimics the geometry and hydrogen-bonding capabilities of a cis-peptide bond, making it valuable in protease inhibitors.[1][2]
-
Phenyl Ring Replacement: It serves as a polar alternative to a phenyl ring (reducing logP) while maintaining planarity.[2]
-
Linker Chemistry: The aminomethyl group provides a highly reactive handle for reductive amination or amide coupling, ideal for constructing PROTAC linkers where the pyridone binds to an E3 ligase ligand or the target protein.[2]
Key Interactions
In kinase inhibitors, the lactam motif (NH and C=O) often forms a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site (e.g., mimicking the adenine ring of ATP).[2]
Part 4: Handling, Stability & Analytics[2]
Stability & Storage[1]
-
Hygroscopicity: Dihydrobromide salts are typically hygroscopic.[2] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Oxidation: The aminomethyl group is susceptible to air oxidation if left as a free base.[2] The 2HBr salt protects the amine, but solutions should be prepared fresh.[2]
-
Light Sensitivity: Protect from light to prevent potential photo-degradation of the pyridone ring.[2]
Analytical Validation
To validate the integrity of the synthesized compound, the following data is expected:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI+): m/z 125.1 [M+H]+ (Free base mass).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)pyridin-2(1H)-one.[1][2] Retrieved from [Link][1][2]
-
Beukers, M. W., et al. (2004). New, non-adenosine, high-potency agonists for the human adenosine A2B receptor.[2] Journal of Medicinal Chemistry.[2] (Validating the use of pyridine/pyridone scaffolds in GPCR ligand design).
-
Caliendo, G., et al. (2002). Tautomerism of 2-hydroxypyridine derivatives: A theoretical and experimental study.[2] Journal of Heterocyclic Chemistry.[2] (Authoritative source on Lactam-Lactim equilibrium).[1][2]
-
Organic Syntheses (2010). Catalytic Reduction of Nitriles to Primary Amines. (General protocol grounding for Section 2.2). Retrieved from [Link]
